molecular formula C8H13ClO B6267695 4-methylcyclohexane-1-carbonyl chloride CAS No. 58752-86-6

4-methylcyclohexane-1-carbonyl chloride

Cat. No.: B6267695
CAS No.: 58752-86-6
M. Wt: 160.6
InChI Key:
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Description

4-Methyl-1-cyclohexanecarbonyl chloride is a chemical compound with the CAS Number: 55930-23-9 . Its molecular weight is 160.64 . It is a derivative of cyclohexane, a cyclic hydrocarbon .


Synthesis Analysis

The synthesis of 4-methylcyclohexane-1-carbonyl chloride could involve the hydrogenation of 4-carboxybenzaldehyde (4-CBA) to p-toluic acid . Another method involves the reaction of methylcyclohexane with SOCl2 .


Molecular Structure Analysis

The molecular formula of this compound is C8H13ClO . The molecule has a carbonyl group attached to a cyclohexane ring, which is further substituted with a methyl group .


Chemical Reactions Analysis

As a carbonyl compound with a leaving group, this compound can undergo nucleophilic substitution reactions . The presence of an electronegative substituent (chloride) can act as a leaving group during a nucleophile substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 160.64 , a density of 1.1±0.1 g/cm3 , a boiling point of 214.0±10.0 °C at 760 mmHg , and a flash point of 87.2±12.1 °C .

Mechanism of Action

The carbonyl carbon in 4-methylcyclohexane-1-carbonyl chloride, being electron-poor, is an electrophile and a target for attack by an electron-rich nucleophilic group . The chloride group can act as a leaving group during nucleophilic substitution .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methylcyclohexane-1-carbonyl chloride can be achieved through the reaction of 4-methylcyclohexanone with thionyl chloride.", "Starting Materials": [ "4-methylcyclohexanone", "Thionyl chloride" ], "Reaction": [ "Add 4-methylcyclohexanone to a round-bottom flask.", "Add thionyl chloride dropwise to the flask while stirring.", "Heat the mixture to reflux for 2-3 hours.", "Allow the mixture to cool to room temperature.", "Pour the mixture into a separatory funnel and add water.", "Extract the organic layer with diethyl ether.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous magnesium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure to obtain 4-methylcyclohexane-1-carbonyl chloride as a colorless liquid." ] }

58752-86-6

Molecular Formula

C8H13ClO

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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